molecular formula C14H14ClNOS2 B11984597 3-Butyl-5-(4-chloro-benzylidene)-2-thioxo-thiazolidin-4-one

3-Butyl-5-(4-chloro-benzylidene)-2-thioxo-thiazolidin-4-one

Cat. No.: B11984597
M. Wt: 311.9 g/mol
InChI Key: SXNSXXMBFHGHDC-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butyl-5-(4-chloro-benzylidene)-2-thioxo-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by the presence of a thiazolidinone ring, a butyl group, and a 4-chloro-benzylidene moiety. It has garnered interest in various fields of research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-5-(4-chloro-benzylidene)-2-thioxo-thiazolidin-4-one typically involves the condensation of 4-chloro-benzaldehyde with 3-butyl-2-thioxo-thiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as piperidine, and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-5-(4-chloro-benzylidene)-2-thioxo-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Studied for its potential anti-inflammatory and anticancer activities.

Mechanism of Action

The exact mechanism of action of 3-Butyl-5-(4-chloro-benzylidene)-2-thioxo-thiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The thiazolidinone ring is known to inhibit certain enzymes, while the benzylidene moiety may interact with cellular receptors to modulate signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Butyl-5-(4-chloro-benzylidene)-2-thioxo-thiazolidin-4-one is unique due to the presence of the 4-chloro-benzylidene moiety, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C14H14ClNOS2

Molecular Weight

311.9 g/mol

IUPAC Name

(5E)-3-butyl-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H14ClNOS2/c1-2-3-8-16-13(17)12(19-14(16)18)9-10-4-6-11(15)7-5-10/h4-7,9H,2-3,8H2,1H3/b12-9+

InChI Key

SXNSXXMBFHGHDC-FMIVXFBMSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C\C2=CC=C(C=C2)Cl)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.